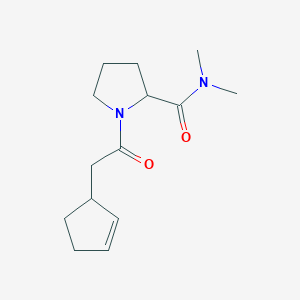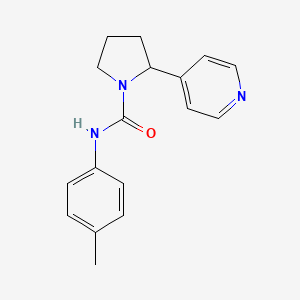
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has also been shown to improve mitochondrial function and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various animal models, which makes it a well-established research tool. However, one limitation of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, the molecular targets of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide need to be further elucidated to design more targeted experiments. Finally, the development of more potent and selective derivatives of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves the reaction of 4-methylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the reaction of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-4-6-15(7-5-13)19-17(21)20-12-2-3-16(20)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVKPBAOYGBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

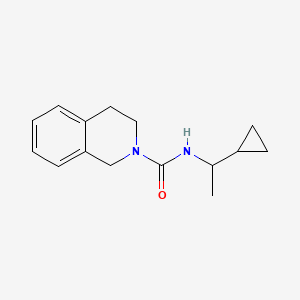
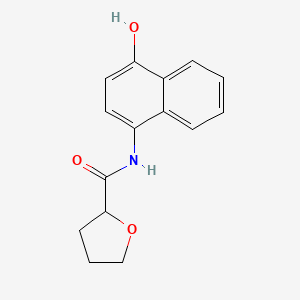
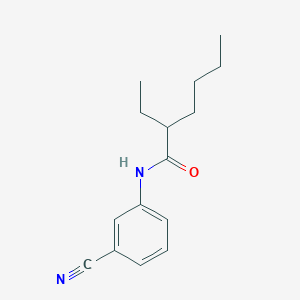
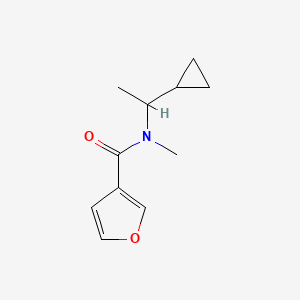

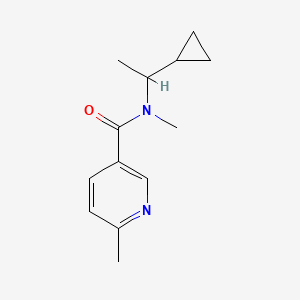
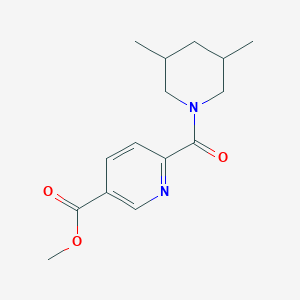
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
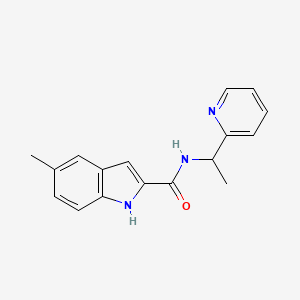

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)

